Scientific Field: Pharmacology
Summary of the Application: This compound is used in the synthesis of new propanolamines with cardiovascular activity.
Results or Outcomes: The compound was found to have similar activities to carvedilol, a drug used in the treatment of cardiovascular diseases such as hypertension, heart failure, and stable angina pectoris.
Scientific Field: Organic Chemistry
Summary of the Application: “1-(Ethylamino)propan-2-ol” is used as a solvent or reagent in organic synthesis.
Results or Outcomes: The outcomes of using this compound as a solvent or reagent would depend on the specific reactions it is used in.
Scientific Field: Materials Science
Summary of the Application: This compound is used as a stabilizer in the production of polyurethane foams.
Results or Outcomes: The outcomes of using this compound as a stabilizer would depend on the specific properties of the polyurethane foams produced.
Summary of the Application: “1-(Ethylamino)propan-2-ol” is used as an intermediate in the synthesis of other chemicals.
Results or Outcomes: The outcomes of using this compound as an intermediate would depend on the specific reactions it is used in.
1-(Ethylamino)propan-2-ol, also known as 1-Ethylamino-2-propanol, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 103.17 g/mol. This compound features a central propanol backbone with an ethylamino group attached to the first carbon and a hydroxyl group on the second carbon. Its structure provides both polar and basic characteristics, making it a versatile compound in various chemical applications. The compound appears as a colorless liquid with a melting point of 14°C and a boiling point of 160°C .
Research indicates that 1-(Ethylamino)propan-2-ol has potential cardiovascular activity similar to that of carvedilol, which is used to treat conditions like hypertension and heart failure. Its dual functional groups suggest possible interactions with biological systems, potentially influencing neurotransmitter pathways or cardiovascular functions .
Synthesis of 1-(Ethylamino)propan-2-ol can be achieved through various methods:
1-(Ethylamino)propan-2-ol has several applications across different fields:
The interaction studies involving 1-(Ethylamino)propan-2-ol have focused on its pharmacological properties, particularly its cardiovascular effects. Studies suggest that it may modulate adrenergic receptors similarly to beta-blockers, although detailed research on its specific interactions remains limited .
Several compounds share structural similarities with 1-(Ethylamino)propan-2-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(Methylamino)propan-2-ol | CHN | Similar amine structure; lower molecular weight |
| 2-(Ethylamino)-2-methylpropan-1-ol | CHN | Branched structure; different reactivity |
| (R)-1-(ethylamino)propan-2-ol | CHNO | Naturally occurring; used in traditional medicine |
| 1-(Propylamino)propan-2-ol | CHN | Longer alkyl chain; potential for different biological activity |
The unique combination of an ethylamino group and a hydroxyl group in 1-(Ethylamino)propan-2-ol distinguishes it from these similar compounds, particularly in its potential pharmacological applications and reactivity profiles .
The thermodynamic characterization of 1-(Ethylamino)propan-2-ol reveals several fundamental properties essential for understanding its physicochemical behavior. This amino alcohol compound, with the molecular formula C₅H₁₃NO and a molecular weight of 103.17 g/mol, exhibits distinct thermal characteristics that reflect its dual functional nature [1] [2] [3].
The melting point of 1-(Ethylamino)propan-2-ol is recorded at 14°C, indicating its existence as a liquid at ambient conditions [1] [3]. This relatively low melting point is characteristic of small amino alcohols and facilitates its handling and processing under standard laboratory and industrial conditions. The boiling point, measured at 160°C, demonstrates the compound's moderate volatility [1] [3]. This elevated boiling point compared to simple alcohols of similar molecular weight reflects the influence of hydrogen bonding interactions that characterize amino alcohol compounds [4].
Table 1: Fundamental Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃NO | [1] [2] [3] |
| Molecular Weight | 103.17 g/mol | [1] [3] |
| CAS Number | 40171-86-6 | [1] [3] |
| Melting Point | 14°C | [1] [3] |
| Boiling Point | 160°C | [1] [3] |
| Physical State | Colorless liquid | [1] [3] |
| Vapor Pressure | Low at ambient temperature | [4] |
The phase behavior of 1-(Ethylamino)propan-2-ol is significantly influenced by its capacity for extensive hydrogen bonding. Amino alcohols generally exhibit low vapor pressure at normal temperature and pressure conditions, contributing to their stability in open systems [4]. The compound exists as a colorless liquid under standard conditions, maintaining this phase across a wide temperature range due to the stabilizing effects of intermolecular hydrogen bonds [1] [3].
The thermodynamic stability of 1-(Ethylamino)propan-2-ol is enhanced by the presence of both amino and hydroxyl functional groups, which contribute to its overall molecular cohesion through hydrogen bonding networks [4]. These interactions result in thermodynamic properties that deviate from ideal behavior, particularly in the liquid phase where molecular associations become significant.
The solubility behavior of 1-(Ethylamino)propan-2-ol demonstrates the compound's amphiphilic nature, characterized by distinct interactions with solvents of varying polarity. The compound exhibits exceptional solubility in polar media, particularly water, where it achieves complete miscibility [4]. This high aqueous solubility is attributed to the formation of hydrogen bonds between the amino and hydroxyl groups of the solute and water molecules [5] [4].
Table 2: Solubility Profile in Different Media
| Solvent Type | Solubility | Interaction Mechanism | Reference |
|---|---|---|---|
| Water | Highly soluble/Miscible | Hydrogen bonding | [5] [4] |
| Polar solvents | High | Dipole-dipole, H-bonding | [4] |
| Alcohols | Good | Similar H-bonding capacity | [6] |
| Nonpolar solvents | Limited | Van der Waals forces only | [5] |
In polar solvents, 1-(Ethylamino)propan-2-ol demonstrates high solubility due to favorable dipole-dipole interactions and hydrogen bonding capabilities [4]. The hydroxyl group acts as both a hydrogen bond donor and acceptor, while the amino group primarily functions as a hydrogen bond acceptor and donor, depending on the pH conditions [2]. These multiple interaction sites enable strong solvation in polar environments.
The solubility in alcohol-based solvents is particularly noteworthy, as these systems exhibit good mutual solubility due to similar hydrogen bonding characteristics [6]. Studies on hydrogen bonding in alcohol-water systems have demonstrated that amino alcohols can integrate effectively into alcohol networks through their dual functional groups [6] [7]. The ethylamino substituent provides additional hydrophobic character while maintaining the hydrogen bonding capacity necessary for polar solvent interactions.
Conversely, the solubility in nonpolar media is significantly limited due to the compound's polar nature [5]. The absence of significant dipole moments or hydrogen bonding capacity in nonpolar solvents results in unfavorable solvation conditions for 1-(Ethylamino)propan-2-ol. The compound's behavior in nonpolar systems is governed primarily by weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonds within the pure compound [8].
The solubility characteristics are further influenced by temperature effects, with increased temperature generally enhancing solubility in most solvent systems through increased molecular motion and reduced hydrogen bond strength [4]. This temperature dependence is particularly pronounced in polar systems where hydrogen bonding plays a dominant role in solvation behavior.
The hydrogen bonding characteristics of 1-(Ethylamino)propan-2-ol represent a critical aspect of its physicochemical behavior, governing many of its macroscopic properties including viscosity, boiling point, and solvent interactions. The compound possesses two hydrogen bond donor sites (NH and OH groups) and two hydrogen bond acceptor sites (nitrogen and oxygen atoms), creating a complex network of intermolecular interactions [2].
Table 3: Hydrogen Bonding Characteristics
| Parameter | Description | Reference |
|---|---|---|
| H-bond donors | 2 (NH, OH groups) | [2] |
| H-bond acceptors | 2 (N, O atoms) | [2] |
| Intramolecular H-bonding | Possible NH···OH interaction | [9] |
| H-bond strength | Moderate to strong | [7] [10] |
| Dynamic lifetime | Picosecond to nanosecond range | [6] |
Molecular dynamics studies of amino alcohols have revealed that hydrogen bonds in these systems exhibit dynamic behavior with lifetimes typically ranging from picoseconds to nanoseconds [6] [7]. The hydrogen bonding network in 1-(Ethylamino)propan-2-ol involves both intramolecular and intermolecular interactions, with the possibility of internal hydrogen bond formation between the amino and hydroxyl groups depending on molecular conformation [9].
The thermodynamics of hydrogen bond formation in amino alcohol systems has been extensively studied through molecular dynamics simulations [7]. These investigations demonstrate that while hydrogen bond formation is enthalpically favorable, there exists an entropic penalty associated with the ordering of molecules in hydrogen-bonded networks [7]. The Gibbs energy of hydrogen bond formation typically ranges around 5 kJ/mol, indicating moderate stability of these interactions [7].
In aqueous solutions, 1-(Ethylamino)propan-2-ol exhibits preferential hydrogen bonding with water molecules due to water's superior hydrogen bonding capability [6]. Studies of alcohol-water mixtures have shown that amino alcohols can disrupt the existing water structure while simultaneously forming new hydrogen bonds with water molecules [6] [11]. This results in complex solvation dynamics where the amino alcohol acts as both a structure maker and structure breaker in aqueous systems.
The hydrogen bonding dynamics significantly influence the compound's interactions with other solvents. In polar aprotic solvents, the amino alcohol can act as a hydrogen bond donor, while in protic solvents, it can participate in both donor and acceptor roles [8]. This versatility in hydrogen bonding behavior contributes to the compound's broad solubility profile and its utility in various chemical applications.
The viscosity of 1-(Ethylamino)propan-2-ol solutions is markedly influenced by hydrogen bonding effects [10]. The formation of hydrogen bond networks increases intermolecular friction, resulting in elevated viscosity compared to non-hydrogen bonding compounds of similar molecular weight [4]. This effect is particularly pronounced at higher concentrations where extensive hydrogen bonding networks can develop.
Corrosive